

## physicochemical properties of 4-Methylnicotinamide for research

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# 4-Methylnicotinamide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the physicochemical properties of **4-Methylnicotinamide**, including experimental protocols and its role in biological pathways.

**4-Methylnicotinamide**, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in biomedical research. Its structural similarity to nicotinamide and its metabolites suggests a potential role in various physiological processes, particularly in the regulation of NAD+ metabolism. This guide summarizes its key physicochemical characteristics, provides detailed methodologies for its analysis, and explores its biological significance.

## **Core Physicochemical Properties**

The fundamental physicochemical properties of **4-Methylnicotinamide** are crucial for its handling, formulation, and interpretation in experimental settings. A summary of these properties is presented below.



Property	Value	Source(s)
Molecular Formula	C7H8N2O	[1][2]
Molecular Weight	136.15 g/mol	[1][3][2]
CAS Number	7250-52-4	[1][3]
Melting Point	102-105 °C	[1]
Boiling Point	294.1 °C at 760 mmHg (Predicted)	[1]
Density	1.157 g/cm <sup>3</sup>	[1]
logP	1.373	[1]
рКа	14.75 ± 0.50 (Predicted)	
Appearance	White to Off-White Solid	

## **Experimental Protocols**

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized experimental protocols applicable to **4-Methylnicotinamide**.

#### **Melting Point Determination (Capillary Method)**

The melting point of a solid is a key indicator of its purity.

#### Methodology:

- Sample Preparation: A small amount of finely powdered **4-Methylnicotinamide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.



• Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.[2][4][5][6]

#### **Boiling Point Determination (Capillary Method)**

For liquid compounds, the boiling point is a characteristic physical property. While **4-Methylnicotinamide** is a solid at room temperature, this method is applicable for determining the boiling point of its liquid phase.

#### Methodology:

- Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or Thiele tube).
- Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.
- Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9]

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

#### Methodology:

- Solution Preparation: A standard solution of **4-Methylnicotinamide** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (typically water or a water-cosolvent mixture). The ionic strength of the solution is kept constant using an inert salt like KCl.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.



- pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[1][10][11][12][13]

### logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is an indicator of its hydrophobicity.

#### Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are presaturated with each other.
- Partitioning: A known amount of 4-Methylnicotinamide is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of 4-Methylnicotinamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[14][15][16][17][18]

## **Analytical Methodologies**

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of **4-Methylnicotinamide** and its metabolites in complex biological matrices.

## **HPLC Analysis of Nicotinamide Derivatives**



#### Methodology:

- Sample Preparation: Biological samples (e.g., plasma, urine, cell extracts) are typically subjected to protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation to remove insoluble material. The supernatant may be further diluted.[19][20]
- Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile
  phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer)
  and an organic modifier (e.g., methanol or acetonitrile), run in either isocratic or gradient
  elution mode.[21][22][23]
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of 4Methylnicotinamide is a common detection method. For enhanced sensitivity and
  selectivity, fluorescence detection can be employed after post-column derivatization.[21][24]

#### LC-MS/MS Analysis of Nicotinamide Metabolites

#### Methodology:

- Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and extraction. The use of isotopically labeled internal standards (e.g., N-Methylnicotinamide-d4) is recommended for accurate quantification.[21][25][26]
- Chromatographic Separation: Separation is typically achieved on a reversed-phase or HILIC column with a gradient elution using a mobile phase containing a volatile buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent.[19][27][28][29]
- Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer
  operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor
  ion (the protonated molecular ion of 4-Methylnicotinamide) and monitoring for a specific
  product ion generated through collision-induced dissociation. This provides high specificity
  and sensitivity.[19][25]

## **Biological Significance and Signaling Pathways**

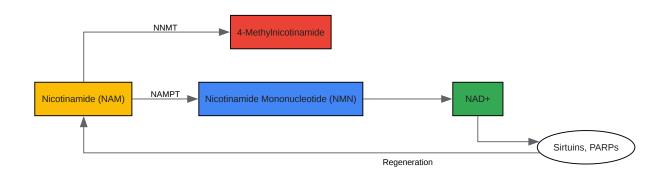
While direct studies on **4-Methylnicotinamide** are emerging, its biological role can be inferred from the well-established functions of its parent compound, nicotinamide, and the closely



related metabolite, N¹-methylnicotinamide (1-MNA). These compounds are central to the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels. NAD+ is an essential coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular processes including gene expression, DNA repair, and stress response.[30][31][32]

The methylation of nicotinamide to form methylnicotinamides is catalyzed by nicotinamide N-methyltransferase (NNMT). This process can influence the overall NAD+ pool by diverting nicotinamide away from the salvage pathway.[30]

### **Involvement in the NAD+ Salvage Pathway**



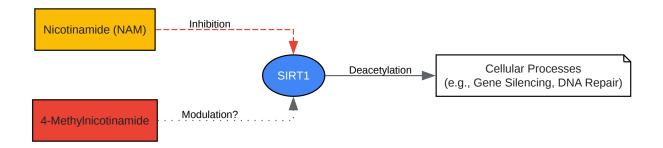
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Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide.

#### **Potential Interaction with Sirtuins**

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. Nicotinamide is a known inhibitor of sirtuin activity. The methylation of nicotinamide to **4-Methylnicotinamide** could potentially modulate this inhibitory effect, thereby influencing sirtuin-mediated pathways. Some studies suggest that the methylation of nicotinamide is a necessary step for sirtuin-mediated lifespan extension in some model organisms.[26][33][34] [35][36][37]

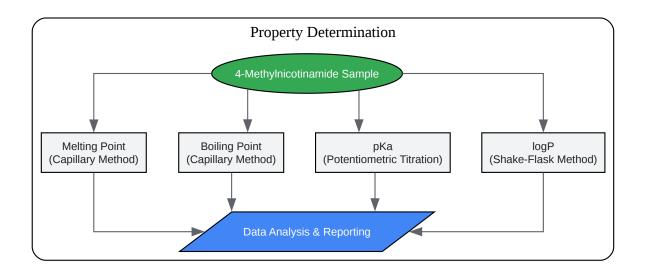




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Caption: Potential modulation of SIRT1 activity by 4-Methylnicotinamide.

# Experimental Workflow Diagrams Workflow for Physicochemical Property Determination

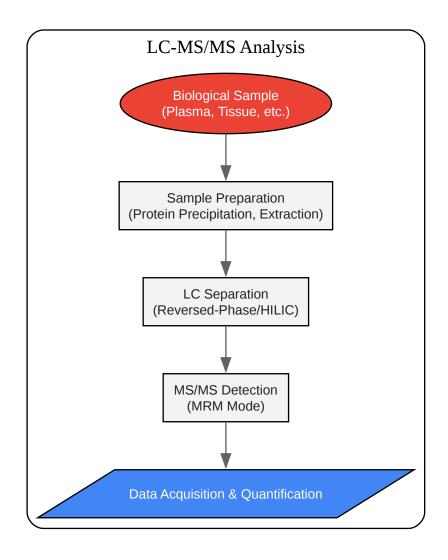


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Caption: General workflow for determining key physicochemical properties.

## Workflow for LC-MS/MS Quantification in Biological Samples





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Caption: A typical workflow for quantifying **4-Methylnicotinamide** in biological matrices.

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